(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid
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Overview
Description
(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid is an organic compound with a complex structure It is characterized by the presence of a hexanoic acid backbone with specific substituents that confer unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of amino groups, followed by the introduction of the hexanoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-5,5-dimethylhexanoic acid
- (2S)-2-(tert-Butoxycarbonylamino)-5,5-dimethylhexanoic acid
Uniqueness
(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid is unique due to its specific substituents and stereochemistry, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)8-7-9(10(15)16)14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLQLFNXPXFYCZ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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